2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methoxyphenyl)acetamide
Description
This compound is a triazolopyridazine derivative featuring a thioether linkage and an acetamide group substituted with methoxyphenyl moieties. Its structure includes a [1,2,4]triazolo[4,3-b]pyridazine core, which is fused with a 3,4-dimethoxyphenyl group at position 3 and a thioacetamide chain at position 6, terminating in a 4-methoxyphenyl substituent. Such structural features are associated with diverse biological activities, including kinase inhibition and epigenetic modulation, as observed in related triazolopyridazine derivatives . The 3,4-dimethoxy and 4-methoxy groups may enhance solubility and target binding affinity compared to simpler analogs .
Properties
IUPAC Name |
2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4S/c1-29-16-7-5-15(6-8-16)23-20(28)13-32-21-11-10-19-24-25-22(27(19)26-21)14-4-9-17(30-2)18(12-14)31-3/h4-12H,13H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBGEUJSDGDXSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC(=C(C=C4)OC)OC)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate hydrazine derivatives with 3,4-dimethoxybenzaldehyde to form the triazolopyridazine core.
Thioether Formation: The triazolopyridazine core is then reacted with a thiol reagent to introduce the thioether linkage.
Acetamide Substitution: Finally, the compound is subjected to acylation with 4-methoxyaniline to form the desired acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide and thioether positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro compounds.
Scientific Research Applications
Biological Activities
The compound exhibits a range of pharmacological properties:
-
Antimicrobial Activity :
- Research indicates that derivatives of 1,2,4-triazoles, including those with thioether groups like this compound, have shown significant antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. In particular, compounds with similar structures have demonstrated enhanced efficacy against drug-resistant strains .
- Anticancer Properties :
- Neuroprotective Effects :
Case Studies
Several studies have documented the efficacy of similar triazole derivatives:
- Antimicrobial Efficacy Study :
- Cancer Cell Line Testing :
Mechanism of Action
The mechanism of action of 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: It may inhibit the activity of certain enzymes, thereby disrupting key biochemical pathways.
Interacting with DNA: The compound can intercalate into DNA, affecting replication and transcription processes.
Modulating Signal Transduction: It may influence signal transduction pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs and their properties are summarized below:
*Calculated based on molecular formula C₂₂H₂₃N₅O₄S.
Key Comparative Findings
- Substituent Effects on Bioactivity: The target compound’s 3,4-dimethoxyphenyl group may improve binding to hydrophobic pockets in targets like PEF(S) or kinases compared to mono-methoxy (e.g., AG01AQFE) or ethoxy (CAS 891117-12-7) analogs . Thioether vs. Ether Linkages: The thioacetamide moiety in the target compound could enhance metabolic stability compared to oxy-linked derivatives (e.g., AG01AQFE), which are more prone to oxidative degradation . Methyl vs. Methoxy Substitutions: C1632’s 3-methyl group on the triazole ring and N-methyl acetamide are critical for its Lin-28 inhibition, whereas methoxy groups in the target compound may favor different targets (e.g., kinase allosteric sites) .
- Safety and Toxicity: AG01AQFE () exhibits acute toxicity and irritation risks, suggesting that even minor structural changes (e.g., ethanamine vs. acetamide termini) significantly alter safety profiles. The target compound’s thioether group might mitigate these risks compared to oxy derivatives .
- Target Selectivity: Triazolopyridazine derivatives with sulfonamide or acetamide termini (e.g., compounds in ) show varied binding to PEF(S).
Q & A
Basic: What are the key synthetic steps for preparing this compound?
Answer:
The synthesis typically involves three critical stages:
Core Formation : Cyclization of hydrazine derivatives with substituted aldehydes (e.g., 3,4-dimethoxybenzaldehyde) to generate the triazolopyridazine core .
Thioether Linkage : Coupling the core with a thioacetamide intermediate via nucleophilic substitution, often using bases like NaH in DMF .
Acetamide Functionalization : Introducing the 4-methoxyphenylacetamide group through amide bond formation, typically using EDCI/HOBt coupling reagents .
Key Conditions : Reaction temperatures (60–100°C), anhydrous solvents (DMF, THF), and purification via column chromatography (silica gel, ethyl acetate/hexane) .
Basic: Which analytical techniques are essential for structural confirmation and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and aromatic proton integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
- High-Performance Liquid Chromatography (HPLC) : Purity >95% using C18 columns with UV detection (λ = 254 nm) .
- Infrared (IR) Spectroscopy : Identification of functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .
Advanced: How can researchers optimize reaction yields during thioether bond formation?
Answer:
Yield optimization requires:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of thiol intermediates .
- Catalyst Use : Addition of catalytic KI (10 mol%) accelerates substitution kinetics .
- Temperature Control : Maintaining 80–90°C prevents side reactions (e.g., oxidation to sulfones) .
- Protection Strategies : Temporary protection of reactive amines (e.g., Boc groups) minimizes competing reactions .
Advanced: How to resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability)?
Answer: Contradictions often arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native) .
- Structural Analogues : Subtle substituent changes (e.g., 4-methoxy vs. 4-chloro phenyl) drastically alter target affinity .
- Experimental Controls : Standardize positive controls (e.g., staurosporine for kinase assays) and solvent concentrations (DMSO ≤0.1%) .
Resolution Strategy : Perform head-to-head comparisons using identical assay protocols and orthogonal methods (e.g., SPR vs. fluorescence polarization) .
Advanced: What computational approaches are used to predict structure-activity relationships (SAR)?
Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., p38 MAP kinase) .
- QSAR Modeling : 2D/3D descriptors (e.g., logP, polar surface area) correlate substituent effects with activity .
- MD Simulations : GROMACS for analyzing binding stability (RMSD <2 Å over 100 ns trajectories) .
Validation : Cross-check predictions with experimental IC₅₀ values and mutagenesis studies .
Basic: What are the stability considerations for long-term storage of this compound?
Answer:
- Storage Conditions : -20°C in amber vials under argon to prevent photodegradation and oxidation .
- Stability Tests : Monitor purity via HPLC every 6 months; degradation products (e.g., sulfoxides) indicate poor stability .
- Lyophilization : For aqueous solutions, lyophilize with cryoprotectants (trehalose) to maintain integrity .
Advanced: How to design derivatives to improve metabolic stability without compromising activity?
Answer:
- Bioisosteric Replacement : Substitute labile groups (e.g., methoxy → trifluoromethoxy) to resist CYP450 metabolism .
- Prodrug Strategies : Introduce ester moieties (e.g., acetyl) for enhanced solubility and controlled release .
- Metabolite Identification : Use LC-MS/MS to pinpoint metabolic hotspots (e.g., triazole ring oxidation) .
Basic: What safety precautions are required when handling this compound?
Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to minimize inhalation of organic vapors .
- Waste Disposal : Collect in halogen-resistant containers for incineration (avoid aqueous disposal) .
Advanced: How to troubleshoot low yields in the final amide coupling step?
Answer:
- Activation Efficiency : Ensure fresh coupling reagents (EDCI/HOBt) and stoichiometric ratios (1.2 eq. amine) .
- Side Reactions : Add DIEA (2 eq.) to neutralize HCl byproducts in DMF .
- Workup Optimization : Extract unreacted starting materials with ethyl acetate (3×) and dry over Na₂SO₄ .
Advanced: What strategies validate target engagement in cellular assays?
Answer:
- Cellular Thermal Shift Assay (CETSA) : Measure target protein stabilization post-compound treatment .
- Knockdown/Rescue : siRNA-mediated target knockdown followed by activity restoration with compound .
- Fluorescent Probes : Design FITC-labeled derivatives for confocal imaging of intracellular localization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
